4-(phenylsulfonyl)-2-butanone O-methyloxime
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Overview
Description
4-(phenylsulfonyl)-2-butanone O-methyloxime is a chemical compound that belongs to the class of oxime ethers. Oxime ethers are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a phenylsulfonyl group attached to a butanone backbone, with an O-methyloxime functional group.
Mechanism of Action
Target of Action
Oximes, a class of compounds to which this compound belongs, are known to interact with a wide range of targets, including enzymes and receptors .
Mode of Action
Oximes, in general, are known for their ability to undergo dynamic exchange reactions, particularly under acid catalysis . This dynamic behavior could potentially influence the interaction of 4-(phenylsulfonyl)-2-butanone O-methyloxime with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylsulfonyl)-2-butanone O-methyloxime typically involves the reaction of 4-(phenylsulfonyl)-2-butanone with methoxyamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxime ether. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(phenylsulfonyl)-2-butanone O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the oxime ether to the corresponding amine.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(phenylsulfonyl)-2-butanone O-methyloxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-(phenylsulfonyl)-2-butanone oxime: Lacks the methoxy group, leading to different reactivity and biological activity.
4-(phenylsulfonyl)-2-butanone: Lacks the oxime ether group, resulting in different chemical properties and applications.
Phenylsulfonyl derivatives: Various compounds with the phenylsulfonyl group attached to different backbones, each with unique properties.
Uniqueness
4-(phenylsulfonyl)-2-butanone O-methyloxime is unique due to the presence of both the phenylsulfonyl and O-methyloxime groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and potential therapeutic uses.
Properties
IUPAC Name |
(Z)-4-(benzenesulfonyl)-N-methoxybutan-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-10(12-15-2)8-9-16(13,14)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3/b12-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCASSGSJMWIVLG-BENRWUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)CCS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC)/CCS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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